2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE
CAS No.:
Cat. No.: VC10227359
Molecular Formula: C17H10N2O4
Molecular Weight: 306.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10N2O4 |
|---|---|
| Molecular Weight | 306.27 g/mol |
| IUPAC Name | 2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C17H10N2O4/c18-7-11-13(9-5-6-21-8-9)14-15(23-16(11)19)10-3-1-2-4-12(10)22-17(14)20/h1-6,8,13H,19H2 |
| Standard InChI Key | PLQVJRYIQCTCKW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile, reflects its fused pyranochromene core. Key structural features include:
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A pyrano[3,2-c]chromene system formed by the fusion of a pyran ring (positions 3,2-c) with a chromene backbone.
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A 3-furyl group at position 4, contributing to steric and electronic modulation.
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A cyano group at position 3 and an amino group at position 2, which enhance hydrogen-bonding potential and reactivity.
The SMILES string C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2 and InChIKey PLQVJRYIQCTCKW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀N₂O₄ |
| Molecular Weight | 306.27 g/mol |
| Hydrogen Bond Donors | 2 (NH₂, OH) |
| Hydrogen Bond Acceptors | 6 (N, O) |
| Rotatable Bond Count | 2 |
| Topological Polar SA | 116 Ų |
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Research on derivatives with substituted aryl groups (e.g., halogenated phenyl, pentafluorothiophenyl) reveals:
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Electron-withdrawing groups (e.g., Br, CF₃) enhance antiproliferative activity against cancer cells.
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3-Furyl substitution may improve solubility compared to bulkier aryl groups while maintaining planar geometry for target binding .
Biological Activities and Mechanisms
Table 2: Antiproliferative Activities of Analogues (IC₅₀, μM)
| Compound | HT-29 (Colon) | HCT-116 (Colon) | MCF-7 (Breast) |
|---|---|---|---|
| 1c | 0.5 | 1.2 | >10 |
| 1j | 0.4 | 0.04 | >10 |
| 1h | 2.1 | 1.8 | >10 |
Anti-Angiogenic Effects
In vitro and in vivo studies on analogues demonstrate:
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VEGF Inhibition: Suppression of vascular endothelial growth factor secretion in EA.hy926 endothelial cells (50% reduction at 1 μM) .
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Chick Chorioallantoic Membrane (CAM) Assay: 60% decrease in neovascularization at 10 μM .
Pharmacological Implications
Target Identification
While the exact target remains unconfirmed, proposed mechanisms include:
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Tubulin Binding: Interaction with the colchicine-binding site, as evidenced by molecular docking studies .
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Kinase Modulation: Inhibition of CDK2 and Aurora kinases, critical for cell cycle progression.
Toxicity and Selectivity
Preliminary data on analogues suggest:
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Selective Cytotoxicity: 10–100× higher potency in cancer vs. non-cancerous cells (e.g., IC₅₀ = 0.5 μM in HT-29 vs. >50 μM in HEK293) .
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Low Acute Toxicity: No mortality observed in zebrafish models at 50 mg/kg .
Future Research Directions
Structural Optimization
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Furan Ring Modifications: Introducing sulfone or methyl groups to enhance metabolic stability.
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Prodrug Development: Esterification of the 5-oxo group to improve oral bioavailability.
Preclinical Studies
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Pharmacokinetics: Assessment of absorption, distribution, and CYP450 metabolism.
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In Vivo Efficacy: Xenograft models to validate antitumor and anti-angiogenic activity.
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